molecular formula C18H22FN3O4S B155862 Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate CAS No. 147118-30-7

Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate

Cat. No. B155862
M. Wt: 395.5 g/mol
InChI Key: TYISRAUZBAYPKG-UHFFFAOYSA-N
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Description

The compound of interest, Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate, is a pyrimidine derivative. Pyrimidine derivatives are known for their wide range of biological activities and are often synthesized for pharmaceutical applications. Although the specific compound is not directly mentioned in the provided papers, they discuss related pyrimidine derivatives which can give insights into the general properties and synthesis methods that might be applicable to the compound .

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods, including the Biginelli reaction, which is a multicomponent cyclocondensation reaction. For instance, a novel pyrimidine derivative was synthesized using this method with SiCl4 as a catalyst, resulting in good yield . This suggests that the synthesis of the compound of interest might also be feasible through a similar multicomponent cyclocondensation approach, potentially involving different substituents and catalysts to achieve the desired structural features.

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the crystal structure of compounds. For example, a related compound with a fluorophenyl group was analyzed by single-crystal X-ray diffraction, revealing that the pyridine and pyrimidine rings are almost coplanar . This information is valuable as it provides insights into the potential molecular geometry and electronic structure of the compound of interest, which may also exhibit a planar configuration due to the presence of a fluorophenyl group.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various nucleophilic substitution reactions. The reactivity of such compounds can be influenced by the substituents present on the pyrimidine ring. For example, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate was shown to react with different nucleophiles, leading to a variety of substitution products . This indicates that the compound of interest may also participate in nucleophilic substitution reactions, which could be utilized for further chemical modifications or to understand its reactivity profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. While the specific properties of Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate are not provided in the papers, the properties of related compounds can offer some predictions. For instance, the crystallographic data provided for a related compound can be used to infer the likely solid-state properties, such as stability and packing, which are important for the formulation and storage of pharmaceuticals.

Scientific Research Applications

Synthesis and Molecular Corroborations

Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate serves as a precursor in the synthesis of novel pyrazoles with potential medicinal importance. These pyrazoles have been investigated for their antioxidant, anti-breast cancer, and anti-inflammatory properties. The synthesis involves treating the compound with substituted acetophenone, leading to novel pyrazole carbaldehyde derivatives, which have been evaluated for their biological properties, particularly their effectiveness as COX-2 inhibitors and anti-inflammatory drugs (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Efficient Precursor for Rosuvastatin Synthesis

The compound has been identified as a key precursor in the synthesis of rosuvastatin, a widely used statin. A concise and efficient method for synthesizing key pyrimidine precursors for rosuvastatin has been developed, involving a highly efficient three-step preparation of functionalized 5-methylpyrimidine (Šterk, Časar, Jukič, & Košmrlj, 2012).

Antimicrobial and Antitumor Activity

Novel derivatives of ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate have been synthesized and evaluated for their antimicrobial, antifungal, and antitumor activities. These derivatives have shown promising results in inhibiting the growth of various microbes and cancer cell lines (Shanmugasundaram, Harikrishnan, Aanandini, Kumar, & Sateesh, 2011).

Microwave-Mediated Synthesis

In a study focused on microwave-mediated synthesis, the compound reacted under microwave irradiation and solvent-free conditions to yield novel pyrimido[1,2-a]pyrimidines. This process highlights the potential of microwave-assisted synthesis in creating novel compounds (Eynde, Hecq, Kataeva, & Kappe, 2001).

properties

IUPAC Name

ethyl 4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O4S/c1-6-26-17(23)14-15(11(2)3)20-18(22(4)27(5,24)25)21-16(14)12-7-9-13(19)10-8-12/h7-11H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYISRAUZBAYPKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624006
Record name Ethyl 4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate

CAS RN

147118-30-7
Record name Ethyl 4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147118-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Vempala, B Matta, SV Rao, SJ Maddirala, AJ Shree - Tetrahedron, 2022 - Elsevier
A simple, efficient, cyanide-free protocol for the total synthesis of rosuvastatin calcium was developed from inexpensive, commercially available d-arabinose; the key steps employed …
Number of citations: 3 www.sciencedirect.com

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